molecular formula C11H17O3PS2 B12411994 Fensulfothion sulfide-d10

Fensulfothion sulfide-d10

Cat. No.: B12411994
M. Wt: 302.4 g/mol
InChI Key: NYAZLCBHRWRNRY-IZUSZFKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fensulfothion sulfide-d10 is a deuterated analog of fensulfothion sulfide, a compound primarily used in scientific research. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification makes it particularly useful in various analytical and experimental applications, especially in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fensulfothion sulfide-d10 involves the incorporation of deuterium into the molecular structure of fensulfothion sulfide. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is carried out in specialized facilities equipped to handle deuterated compounds. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Fensulfothion sulfide-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different research fields.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or N-fluorobenzenesulfonimide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .

Mechanism of Action

The mechanism of action of fensulfothion sulfide-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in its structure can influence the rate of chemical reactions, providing valuable information about reaction mechanisms and kinetics. In enzyme studies, this compound can act as a substrate or inhibitor, allowing researchers to explore enzyme-substrate interactions and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fensulfothion sulfide-d10 is unique due to its deuterated structure, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and detection sensitivity of the compound in analytical techniques, making it a valuable tool for studying complex chemical and biological systems .

Properties

Molecular Formula

C11H17O3PS2

Molecular Weight

302.4 g/mol

IUPAC Name

(4-methylsulfanylphenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2

InChI Key

NYAZLCBHRWRNRY-IZUSZFKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.